molecular formula C23H22N6O6 B2495193 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207050-96-1

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2495193
CAS No.: 1207050-96-1
M. Wt: 478.465
InChI Key: JNTXIFAMFZJZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 1,2,4-oxadiazole moiety and aromatic methoxy/ethoxy groups. Its IUPAC name and registry number (1171790-81-0) confirm its identity as a derivative of pyrrolo[3,4-d][1,2,3]triazole-4,6-dione . The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to polycyclic frameworks.

Properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXIFAMFZJZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, including the formation of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole rings. The synthetic route typically starts with the preparation of the oxadiazole intermediate, followed by the cyclization to form the pyrrolo[3,4-d][1,2,3]triazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other substituents using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

The compound features an intricate structure that includes:

  • Oxadiazole ring : Known for its diverse chemical reactivity.
  • Pyrrolo[3,4-d][1,2,3]triazole core : Imparts unique biological properties.
  • Methoxy and ethoxy substituents : Enhance solubility and bioactivity.

Molecular Formula and Weight

  • Molecular Formula : C_{24}H_{24}N_{4}O_{4}
  • Molecular Weight : 432.5 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Human gastric carcinoma (GXF 251)

The compound exhibits IC50 values ranging from 1.143 μM to 9.27 μM against these cell lines . Its mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer development .

Study 1: Anticancer Efficacy

In a recent study published in Pharmaceuticals, the compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with a mechanism involving HDAC inhibition .

Study 2: Mechanistic Insights

Another study explored the binding interactions of the compound with various enzymes using computational docking techniques. The findings suggested strong binding affinities to specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents
  • Ethylphenyl Variant: A closely related compound replaces the 4-methoxyphenyl group with a 4-ethylphenyl substituent (RN: 1171790-81-0).
  • Hydroxyphenyl Derivative : The compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one introduces a hydroxyl group, which increases hydrogen-bonding capacity and aqueous solubility. However, the hydroxyl group may also render it more susceptible to metabolic oxidation .
Heterocyclic Core Modifications
  • Thiazolo-Triazolone Systems: Compounds such as (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one feature a thiazolo-triazolone core instead of pyrrolo-triazole-dione.
  • Triazolo-Thiadiazinones: Derivatives like 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one incorporate a thiadiazinone ring, which increases molecular weight (MW > 500 Da) and may reduce blood-brain barrier penetration compared to the target compound .
Functional Group Variations
  • Hydrazinecarbothioamide Derivatives : The compound 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide introduces a thioamide group, enhancing metal-chelating properties but reducing stability under acidic conditions .
  • Diketone Analogues : 1,6-bis(4-methoxyphenyl)hexane-1,6-dione lacks the heterocyclic core but shares methoxyphenyl substituents. This simpler structure exhibits higher thermal stability (melting point 105–120°C) but lower bioactivity due to the absence of nitrogen-rich rings .

Key Comparative Data

Table 1: Structural and Physicochemical Comparisons

Compound Class Core Structure Key Substituents Molecular Weight (Da) Notable Properties Reference
Target Compound Pyrrolo-triazole-dione 4-Methoxy/ethoxy-phenyl ~550 (estimated) High polarity, potential enzyme inhibition
Ethylphenyl Variant Pyrrolo-triazole-dione 4-Ethylphenyl ~540 (estimated) Enhanced lipophilicity
Thiazolo-Triazolone Thiazolo-triazolone 4-Methoxy/ethoxy-phenyl ~580 (estimated) Sulfur-enhanced electronic profile
Triazolo-Thiadiazinone Triazolo-thiadiazinone 4-Methoxyphenyl ~620 (estimated) High MW, reduced bioavailability
Diketone Derivative Linear diketone Bis(4-methoxyphenyl) 326.37 High thermal stability

Biological Activity

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on their mechanisms of action and therapeutic applications.

Structural Characteristics

This compound features a pyrrolo-triazole core and an oxadiazole moiety. The presence of these heterocycles enhances the compound's reactivity and biological profile. The molecular formula is C28H26N4O5C_{28}H_{26}N_{4}O_{5} with a molecular weight of 498.5 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may affect the MAPK/ERK signaling pathway.
  • Antimicrobial Activity : The oxadiazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have shown significant activity against various pathogens including bacteria and fungi .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit notable anticancer properties. For example:

  • Cell Proliferation Inhibition : Compounds similar to the one have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
  • Targeting Specific Pathways : They can modulate pathways such as PI3K/Akt and MAPK/ERK that are crucial in tumorigenesis .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

  • Broad-Spectrum Efficacy : Studies indicate that derivatives with oxadiazole rings exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have outperformed traditional antibiotics in efficacy against resistant strains .
Activity TypePathogens AffectedMechanism of Action
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation
AntibacterialE. coli, S. aureus, P. aeruginosaInhibition of bacterial growth
AntifungalVarious fungal speciesDisruption of cell membrane integrity

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Anticancer Properties :
    • A study conducted by researchers at PubMed Central demonstrated that oxadiazole derivatives led to a significant reduction in tumor size in xenograft models by targeting the PI3K/Akt pathway.
  • Antimicrobial Efficacy :
    • Research published in MDPI illustrated that a series of oxadiazole derivatives exhibited superior antibacterial activity compared to established antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.